molecular formula C14H7N5O5 B14568912 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 61620-72-2

3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14568912
CAS No.: 61620-72-2
M. Wt: 325.24 g/mol
InChI Key: BIBVENKJTTVELK-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features both nitrofuran and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the nitrofuran moiety: This can be achieved through nitration of a furan derivative.

    Synthesis of the nitrophenyl group: This involves nitration of a benzene ring.

    Coupling reactions: The nitrofuran and nitrophenyl intermediates are then coupled with a pyrazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran and nitrophenyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: These groups can also be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran and nitrophenyl groups could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 3-(5-Nitrofuran-2-yl)-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

The presence of both nitrofuran and nitrophenyl groups in 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile makes it unique compared to other similar compounds. These functional groups can impart distinct chemical reactivity and potential biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

61620-72-2

Molecular Formula

C14H7N5O5

Molecular Weight

325.24 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H7N5O5/c15-7-9-8-17(10-1-3-11(4-2-10)18(20)21)16-14(9)12-5-6-13(24-12)19(22)23/h1-6,8H

InChI Key

BIBVENKJTTVELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

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